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molecular formula C4H3FN2O B044746 5-Fluoro-2-hydroxypyrimidine CAS No. 2022-78-8

5-Fluoro-2-hydroxypyrimidine

Cat. No. B044746
M. Wt: 114.08 g/mol
InChI Key: HPABFFGQPLJKBP-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

A mixture of the potassium salt of 5-fluoropyrimid-2-one (prepared as described in Undeheim, K. and Gacek, M. Acta. Chem. Scand. 23 (1969) 294 or Budesinsky, Z., Prikyl, J. and Svatek, E. Coll. Czech. Chem. Commun. 30 (1965) 3895) (0.01 mol) and methyl iodide (0.013 mol) in dimethylformamide (40 ml) was stirred at room temperature for 20 hours. The solvent was then removed under reduced pressure (1 mm Hg) and the said residue triturated with chloroform (4×50 ml). The chloroform solution containing the desired product was washed with aqueous 1 N NaOH (3 ml) and with water (3 ml). The dried (MgSO4) chloroform solution was then evaporated and the solid residue recrystallised from benzene; yield 40%, m.p.=177°-178° C. (Found: C, 47.21; H, 3.95; Calc. for C5H5FN2O: C, 46.88; H, 3.93)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[F:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH3:10]I>CN(C)C=O>[CH3:10][N:5]1[CH:4]=[C:3]([F:2])[CH:8]=[N:7][C:6]1=[O:9] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0.01 mol
Type
reactant
Smiles
FC=1C=NC(NC1)=O
Name
Quantity
0.013 mol
Type
reactant
Smiles
CI
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure (1 mm Hg)
CUSTOM
Type
CUSTOM
Details
the said residue triturated with chloroform (4×50 ml)
ADDITION
Type
ADDITION
Details
The chloroform solution containing the desired product
WASH
Type
WASH
Details
was washed with aqueous 1 N NaOH (3 ml) and with water (3 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) chloroform solution
CUSTOM
Type
CUSTOM
Details
was then evaporated
CUSTOM
Type
CUSTOM
Details
the solid residue recrystallised from benzene

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CN1C(N=CC(=C1)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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